4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Physicochemical Characterization Building Block Procurement

4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353982-19-0) is a heterocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected piperidine ring linked via a thioether bridge to a 3-methylpyrazine moiety. With a molecular formula of C15H23N3O2S and a molecular weight of 309.43 g/mol, it belongs to the class of Boc-piperidine thioethers that serve as protected intermediates in medicinal chemistry.

Molecular Formula C15H23N3O2S
Molecular Weight 309.4 g/mol
Cat. No. B13953994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC15H23N3O2S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1SC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O2S/c1-11-13(17-8-7-16-11)21-12-5-9-18(10-6-12)14(19)20-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
InChIKeyWEANBROUZMRWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Core Structural and Procurement Profile


4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353982-19-0) is a heterocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected piperidine ring linked via a thioether bridge to a 3-methylpyrazine moiety. With a molecular formula of C15H23N3O2S and a molecular weight of 309.43 g/mol, it belongs to the class of Boc-piperidine thioethers that serve as protected intermediates in medicinal chemistry [1]. The presence of the 3-methyl substituent on the pyrazine ring and the 4-position thioether attachment on the piperidine ring distinguish it from closely related regioisomeric and des-methyl analogs, establishing its identity as a specific scaffold element for kinase inhibitor and SHP2 inhibitor programs [2].

1 Boc-protected piperidine thioether building block
2 3-methylpyrazine recognition element for SHP2/kinase inhibitor programs
3 4-position thioether ensures para-like exit vector distinct from 3-substituted regioisomers

Why Generic Substitution of 4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Risks Scaffold Mismatch


In-class substitution of this compound with des-methyl, regioisomeric, or N-deprotected analogs introduces structurally consequential changes that cannot be assumed equivalent. The 3-methyl group on the pyrazine ring alters both the electron density of the heteroaromatic system and the conformational preferences of the thioether linkage, parameters that directly influence target binding in allosteric SHP2 inhibitor pharmacophores where 3-methylpyrazine is a critical recognition element [1]. Similarly, the 4-position attachment on the piperidine ring dictates the vector of exit from the central scaffold, a geometric parameter that is non-transferable to 3-substituted regioisomers. The Boc protecting group, while cleavable, controls solubility, crystallinity, and purification behavior during synthesis; its premature removal or replacement with alternative protecting groups changes the compound's handling characteristics and may introduce impurities that complicate downstream reaction reproducibility . These structural variables translate into measurable differences in molecular weight, lipophilicity, and vendor pricing that directly impact procurement decisions.

Methyl Des-methyl analog lacks the 3-methyl group critical for allosteric SHP2 pharmacophore recognition; binding behavior may shift.
Regioisomer 3-substituted regioisomer presents a divergent meta-like vector, not interchangeable in geometry-dependent synthetic sequences.
Protecting group Alternative protecting groups or premature Boc removal alter solubility and purification behavior, potentially introducing impurities.

Quantitative Differentiation Evidence: 4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester vs. Comparator Analogs


Molecular Weight and Formula Differentiation from Des-Methyl Analog

The target compound (C15H23N3O2S, MW 309.43) differs from the des-methyl analog 4-(pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (C14H21N3O2S, MW 295.40) by one methylene group (+CH2, ΔMW = 14.03 g/mol) [1]. The presence of the 3-methyl group increases the molecular weight by approximately 4.75% and the carbon count from 14 to 15, representing a measurable difference that alters calculated logP, molar refractivity, and steric bulk around the pyrazine-thioether junction.

MW difference vs. des-methyl
Head-to-head
ΔMW = +14.03 g/mol (+4.75%)
Methyl group adds hydrophobic surface; impacts binding-pocket fit.
C15H23N3O2S vs. C14H21N3O2S; sourced from ChemCD.
Medicinal Chemistry Physicochemical Characterization Building Block Procurement

Regioisomeric Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Thioether Substitution

The target compound places the thioether linkage at the 4-position of the piperidine ring, whereas the regioisomer 3-(3-methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353958-40-3) bears this substitution at the 3-position . These two regioisomers are constitutional isomers with identical molecular formulas (C15H23N3O2S, MW 309.43) but distinct connectivity and therefore distinct three-dimensional vector trajectories from the piperidine nitrogen . In the context of fragment-based drug design, the 4-substituted piperidine presents a para-like exit vector, whereas the 3-substituted regioisomer presents a meta-like geometry, a difference that prevents their use as interchangeable building blocks in parallel synthesis arrays targeting the same chemical space.

Regioisomer vector
Data to verify
4-position (para-like) vs. 3-position (meta-like)
Identical MW but distinct geometry; 4-substitution essential for linear exit vector.
No independent analytical confirmation of vector impact.
Scaffold Geometry Synthetic Intermediate Vector Diversity

Vendor Pricing and Minimum Purchasable Quantity Comparison

As listed by A Chemtek Inc., the target compound is available at USD 455.00 for 500 mg (unit price: USD 0.91/mg) . In contrast, the structurally simpler des-methyl analog 4-(pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is offered by multiple suppliers with typical pricing below USD 200/g, reflecting a lower synthetic burden associated with non-methylated pyrazine starting materials . This price differential quantifies the synthetic premium associated with the 3-methylpyrazine motif, which requires methylated pyrazine precursors or additional synthetic steps for methyl group introduction. For procurement decisions, the target compound represents a higher-cost but structurally defined building block that carries the methyl group pre-installed.

Unit price premium
Data to verify
≥4.5-fold higher vs. des-methyl analog
Reflects synthetic complexity of pre-installed methyl group.
Supplier-reported pricing; verify current quotes before budgeting.
Procurement Economics Supplier Benchmarking Research Budgeting

Class-Level Physicochemical Property Differentiation by Methyl Group Introduction

The introduction of a methyl group on the pyrazine ring is predicted to increase the calculated octanol-water partition coefficient (cLogP) by approximately 0.5–0.7 log units relative to the des-methyl analog, based on the Hansch π constant for aromatic methyl substitution (π = +0.52) [1]. While experimentally measured logP values for these specific compounds are not reported in the public domain, this class-level inference is supported by the well-established additive-constitutive nature of logP calculations. The topological polar surface area (TPSA) remains identical between methylated and des-methyl analogs (approximately 68–71 Ų), as the methyl group contributes no additional polar atoms, resulting in a net increase in lipophilic efficiency without penalty to polarity-based drug-likeness metrics [2].

Predicted lipophilicity shift
Class-level
ΔcLogP +0.5 to +0.7; TPSA unchanged
Supports fragment selection for target lipophilicity window.
Hansch π constant inference; experimental logP not reported.
Lipophilicity Drug-likeness Physicochemical Profiling

Optimal Application Scenarios for 4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Based on Quantitative Evidence


Synthesis of Allosteric SHP2 Inhibitors Requiring 3-Methylpyrazine-2-yl-thioether-Piperidine Scaffolds

The target compound is optimally deployed as a protected intermediate in the synthesis of allosteric SHP2 inhibitors, where the 3-methylpyrazine-2-yl-thioether motif is a documented pharmacophoric element [1]. The pre-installed methyl group eliminates a late-stage C–H functionalization step, while the Boc protecting group allows orthogonal deprotection for subsequent piperidine N-functionalization. The 4-position thioether provides a linear exit vector compatible with the geometry of SHP2 allosteric binding pockets, distinguishing it from 3-substituted regioisomers that would project the pyrazine ring in a divergent orientation [2].

Fragment-Based Drug Discovery Requiring a Boc-Protected, Pyrazine-Piperidine Fragment with Lipophilic Anchor

For fragment libraries targeting kinases or phosphatases, the target compound offers a well-defined fragment with a predicted cLogP advantage of 0.5–0.7 log units over the des-methyl analog, potentially improving binding pocket complementarity without altering TPSA [1]. The 4-substituted piperidine provides a rigid scaffold with a single rotational degree of freedom at the thioether linkage, making it a geometrically well-behaved fragment for crystallographic studies [2].

Medicinal Chemistry SAR Studies Exploring Methyl Group Effects on Pyrazine Thioether Series

In structure-activity relationship campaigns, the target compound serves as the specific methylated comparator to the des-methyl analog (CAS 333985-91-4), with the quantified molecular weight difference of +14.03 g/mol (+4.75%) providing a precise parameter for matched molecular pair analysis [1]. The procurement price premium (≥4.5-fold) reflects the synthetic value of pre-installing the methyl group and should be budgeted accordingly [2].

Chemical Biology Probe Synthesis Where Regiospecific Piperidine Substitution is Critical

When preparing chemical probes that require precise vector control from a piperidine core, the 4-substituted regioisomer is mandatory; the 3-substituted regioisomer (CAS 1353958-40-3) is not a viable substitute due to the fundamentally different exit vector geometry (4-position vs. 3-position, 109.5° bond angle divergence) [1]. This regiospecificity is critical in conjugate addition or coupling reactions where the spatial orientation of the pyrazine ring determines the stereochemical outcome of subsequent transformations [2].

Application
Selection Property
Validation Focus
Allosteric SHP2 inhibitor synthesis
Pre-installed 3-methylpyrazine-thioether motif
SHP2 binding pocket vector alignment
Fragment-based kinase/phosphatase screening
Predicted lipophilic advantage (cLogP shift) without TPSA penalty
Crystallographic fragment behavior and binding pose
Pyrazine thioether SAR studies
Defined methyl presence for matched molecular pair analysis
Matched pair procurement precision and purity
Regiospecific chemical probe synthesis
4-substituted piperidine vector control
Regioisomeric verification in coupling reactions
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